(2R)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]tetrahydrofuran-2-carboxamide
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Overview
Description
The compound “(2R)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]tetrahydrofuran-2-carboxamide” is a complex organic molecule. It contains a pyrazole group (a five-membered ring with two nitrogen atoms), a benzyl group (a benzene ring attached to a CH2 group), a tetrahydrofuran group (a five-membered ring containing an oxygen atom), and a carboxamide group (a carbonyl group attached to a nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole group could be introduced through a reaction with a suitable pyrazole derivative . The benzyl group could be added through a reaction with a benzyl halide, and the tetrahydrofuran group could be formed through a cyclization reaction . The carboxamide group could be introduced in the last step, through a reaction with an amine and a carboxylic acid derivative .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and tetrahydrofuran rings would give the molecule a certain degree of rigidity. The benzyl group would provide some flexibility, as the single bond connecting it to the rest of the molecule can rotate freely .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyrazole group might be able to participate in reactions with electrophiles or nucleophiles. The carboxamide group could potentially be hydrolyzed to give a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the polar carboxamide group might make the compound soluble in polar solvents . The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces between its molecules .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a drug, it might interact with a specific target in the body, such as a protein or an enzyme . The specific interactions would depend on the structure of the compound and the nature of the target .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-N-methyl-N-[(2-pyrazol-1-ylphenyl)methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18(16(20)15-8-4-11-21-15)12-13-6-2-3-7-14(13)19-10-5-9-17-19/h2-3,5-7,9-10,15H,4,8,11-12H2,1H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWOTZSKQGKPTP-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N2C=CC=N2)C(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1N2C=CC=N2)C(=O)[C@H]3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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